REACTION_CXSMILES
|
CC(O)CN(N=O)CC(O)C.[O:12]([C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:27]([O:30]O)([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15])[OH:13]>>[OH:30][C:27]([C:22]1[CH:21]=[CH:20][C:19]2[C:24](=[CH:25][CH:26]=[C:17]([C:14]([O:12][OH:13])([CH3:16])[CH3:15])[CH:18]=2)[CH:23]=1)([CH3:28])[CH3:29].[OH:12][C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:27]([OH:30])([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15].[O:12]([C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([CH:27]([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15])[OH:13].[OH:12][C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([CH:27]([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CN(CC(C)O)N=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)OO
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)O
|
Name
|
|
Type
|
product
|
Smiles
|
O(O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(O)CN(N=O)CC(O)C.[O:12]([C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:27]([O:30]O)([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15])[OH:13]>>[OH:30][C:27]([C:22]1[CH:21]=[CH:20][C:19]2[C:24](=[CH:25][CH:26]=[C:17]([C:14]([O:12][OH:13])([CH3:16])[CH3:15])[CH:18]=2)[CH:23]=1)([CH3:28])[CH3:29].[OH:12][C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:27]([OH:30])([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15].[O:12]([C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([CH:27]([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15])[OH:13].[OH:12][C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([CH:27]([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CN(CC(C)O)N=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)OO
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)O
|
Name
|
|
Type
|
product
|
Smiles
|
O(O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(O)CN(N=O)CC(O)C.[O:12]([C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:27]([O:30]O)([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15])[OH:13]>>[OH:30][C:27]([C:22]1[CH:21]=[CH:20][C:19]2[C:24](=[CH:25][CH:26]=[C:17]([C:14]([O:12][OH:13])([CH3:16])[CH3:15])[CH:18]=2)[CH:23]=1)([CH3:28])[CH3:29].[OH:12][C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:27]([OH:30])([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15].[O:12]([C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([CH:27]([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15])[OH:13].[OH:12][C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([CH:27]([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CN(CC(C)O)N=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)OO
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)O
|
Name
|
|
Type
|
product
|
Smiles
|
O(O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |